

Technical Guide: Spectral Characterization of 4-Fluoro-2,3-dimethylphenol

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Compound of Interest

Compound Name: 4-Fluoro-2,3-dimethylphenol

CAS No.: 77249-34-4

Cat. No.: B1593445

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| MW: 140.15 g/mol [1]

Executive Summary & Structural Context

4-Fluoro-2,3-dimethylphenol is a critical intermediate in the synthesis of agrochemicals and pharmaceutical fluorophores. Its structural integrity is defined by the interplay between the electron-donating hydroxyl/methyl groups and the electron-withdrawing fluorine atom.

Precise characterization requires resolving the specific spin-spin coupling introduced by the fluorine nucleus (

, spin 1/2) to both protons and carbons. This guide provides the expected spectral signatures and the experimental protocols required to validate the compound's identity with >98% confidence.

Structural Logic & Numbering[2]

- Position 1: Hydroxyl (-OH)[2]

- Position 2, 3: Methyl groups (-CH₃)

)

- Position 4: Fluorine (-F)
- Position 5, 6: Aromatic Protons

The proximity of the fluorine at C4 to the aromatic proton at C5 induces significant ortho-coupling, while the proton at C6 exhibits weaker meta-coupling.

Analytical Workflow

The following workflow ensures data integrity from sample preparation to final spectral assignment.



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Figure 1: Standardized analytical workflow for structural validation of fluorinated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Protocol

- Solvent:

(Chloroform-d) is preferred to minimize OH exchange broadening, though DMSO-
may be used if solubility is an issue.

- Internal Standard: TMS (

0.00 ppm).

- Concentration: 10-15 mg in 0.6 mL solvent for

/

; 30-50 mg for

.

Predicted NMR Data (400 MHz,)

The proton spectrum is characterized by the coupling of the aromatic protons with the fluorine atom.



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Expert Insight: The signal for H5 (ortho to Fluorine) will appear more downfield and show a larger coupling constant compared to H6. The methyl group at C3 may show fine splitting due to long-range coupling with the fluorine.

Predicted NMR Data (100 MHz,)

Carbon-Fluorine coupling (

) is the diagnostic feature here.



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NMR[2]

- Shift:
-120 to -125 ppm (relative to
).
- Pattern: Multiplet (due to coupling with H5, H6, and potentially Me-3 protons).

Infrared Spectroscopy (FT-IR)[2]

Experimental Protocol

- Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.
- Resolution: 4
.
- Scans: 16-32.

Key Absorption Bands[2]



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Expert Insight: The C-F stretch is often the most intense band in the fingerprint region (1000-1400

) for fluoro-aromatics, distinguishing this compound from its non-fluorinated precursor.

Mass Spectrometry (MS)[1][2]

Experimental Protocol

- Ionization: Electron Impact (EI, 70 eV) is standard for library matching.
- Inlet: GC-MS (Gas Chromatography) using a non-polar column (e.g., DB-5MS).

Fragmentation Pathway

The molecular ion is expected to be stable due to the aromatic ring.

- Molecular Ion (
):
140 (Base Peak or near 100%).
- $[M - H]^+$:
139 (Loss of phenolic proton).

- $[M - CH_3]^+$ \$:

125 (Loss of methyl group).

- $[M - CO]^+$ \$:

112 (Typical phenolic ring contraction).

- $[M - CO - F]^+$ \$:

93.



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Figure 2: Proposed EI-MS fragmentation pathway for **4-Fluoro-2,3-dimethylphenol**.

References

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- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 4-Fluoro-2,3-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593445#spectral-data-for-4-fluoro-2-3-dimethylphenol-nmr-ir-ms>]

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